REACTION_CXSMILES
|
P(N=[N+]=[N-])(=O)(OC1C=CC=CC=1)[O:2]C1C=CC=CC=1.C([N:22]([CH2:25][CH3:26])[CH2:23]C)C.[CH3:27][C:28]1[O:32][N:31]=CC=1C(O)=O.[C:36]([OH:40])([CH3:39])([CH3:38])[CH3:37]>C([O-])(O)=O.[Na+]>[CH3:27][C:28]1[O:32][N:31]=[CH:26][C:25]=1[NH:22][C:23](=[O:2])[O:40][C:36]([CH3:39])([CH3:38])[CH3:37] |f:4.5|
|
Name
|
Diphenyl phosphorazidate
|
Quantity
|
1083 mg
|
Type
|
reactant
|
Smiles
|
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)(=O)N=[N+]=[N-]
|
Name
|
|
Quantity
|
0.55 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(C=NO1)C(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (60 ml×5)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over anhydrous MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography column (silica gel, 40 g, eluent: dichloromethane/methanol=100:1, 1.3 L)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=NO1)NC(OC(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |